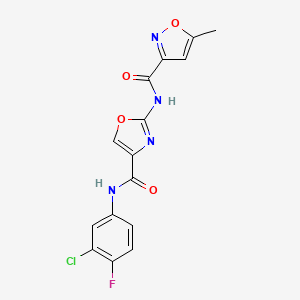![molecular formula C15H22BrNO3 B2610523 Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate CAS No. 357387-45-2](/img/structure/B2610523.png)
Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of adamantane, a polycyclic hydrocarbon that has been extensively studied for its potential therapeutic uses. Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate is a promising compound due to its unique structure and potential pharmacological properties.
Scientific Research Applications
Medicinal Chemistry
Adamantane derivatives, such as Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate , have significant applications in medicinal chemistry. They are known for their structural uniqueness and biological properties, which contribute to the development of new pharmaceuticals. These compounds can improve the lipophilicity and stability of drugs, making them more effective in crossing biological barriers and reaching their targets .
Catalyst Development
In the field of catalyst development, adamantane-based compounds serve as robust frameworks for creating novel catalysts. Their stability under various conditions makes them suitable for catalytic processes that require high temperatures or harsh chemical environments. This can lead to more efficient and sustainable chemical reactions in industrial applications .
Nanomaterials
The unique cage-like structure of adamantane derivatives makes them ideal for the synthesis of nanomaterials. These compounds can be used to create nano-sized structures with specific properties, such as increased surface area or enhanced electrical conductivity, which are valuable in electronics and materials science .
Stimulus-Responsive Materials
Adamantane derivatives exhibit stimulus-responsive properties, which means they can change their behavior in response to external stimuli like temperature, pH, or light. This characteristic is particularly useful in the development of smart materials that can adapt to changing environmental conditions or be used in controlled drug delivery systems .
Photochemical Applications
The compound’s ability to undergo photochemical reactions makes it a candidate for developing photocatalytic C–H activation methods. These methods can facilitate classic organic reactions under mild conditions, which is beneficial for synthesizing complex molecules with high precision .
Structural Studies
Adamantane derivatives are also used in structural studies to understand the effects of bulkiness and steric strain on molecular structures. For instance, dynamic NMR experiments can provide insights into the kinetics and thermodynamics of bond rotation in these compounds, which is crucial for designing molecules with desired physical and chemical properties .
Drug Design
The incorporation of adamantane moieties into pharmaceuticals can lead to the creation of drugs with antiviral, anti-Parkinsonian, or anti-Alzheimer properties. The structural simplicity and superimposability to the diamond lattice make adamantane derivatives valuable in the design of nitrogen-containing pharmaceuticals .
Nanodiamond Transformation
Finally, adamantane-substituted compounds are explored for their potential to transform into nanodiamonds. This application is particularly exciting as it opens up possibilities for creating ultra-hard materials with applications ranging from cutting tools to electronic devices .
Mechanism of Action
The high reactivity of these compounds offers extensive opportunities for their utilization in various fields. For instance, they can be used in the development of novel methods for their preparation, and in polymerization reactions . Furthermore, quantum-chemical calculations can be used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
properties
IUPAC Name |
methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-9(12(18)20-2)17-13(19)14-4-10-3-11(5-14)7-15(16,6-10)8-14/h9-11H,3-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCRYZQQANTBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-ethyl-5-{[(2-fluorophenyl)sulfonyl]amino}-2-piperazin-1-ylbenzamide](/img/structure/B2610441.png)
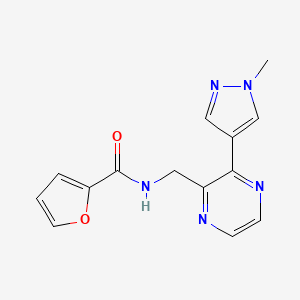
![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)


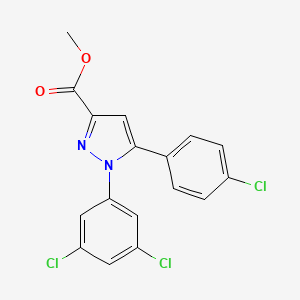
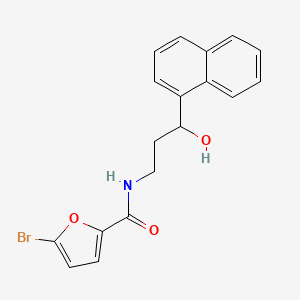
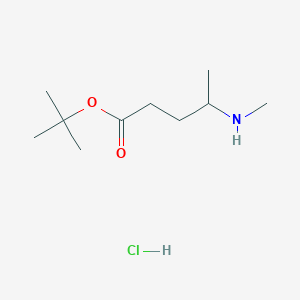
![4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2610455.png)
![Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2610456.png)

![2-[(Oxan-4-yl)amino]phenol hydrochloride](/img/structure/B2610459.png)
